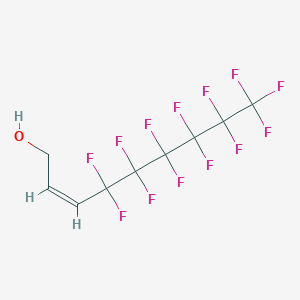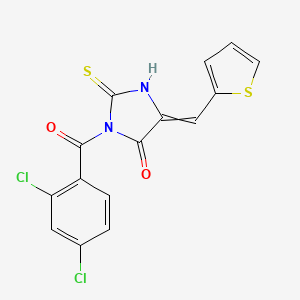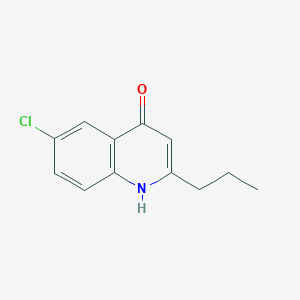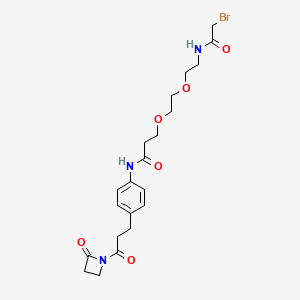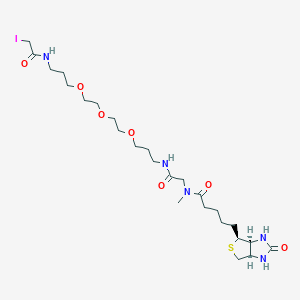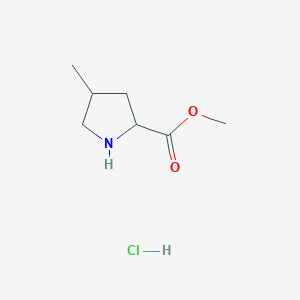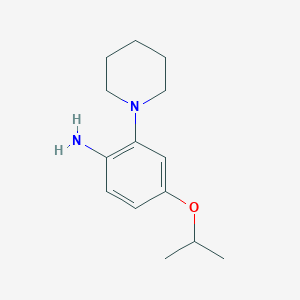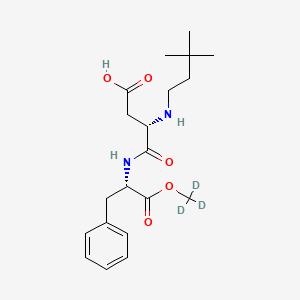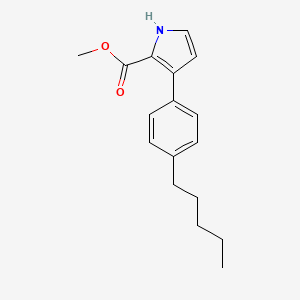
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 4-pentylphenyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 4-pentylbenzaldehyde with pyrrole-2-carboxylic acid methyl ester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or toluene until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Halogenated pyrrole derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-pentylphenyl group, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
methyl 3-(4-pentylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-18-16(15)17(19)20-2/h7-12,18H,3-6H2,1-2H3 |
Clé InChI |
MWQHONCKNDQWRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
